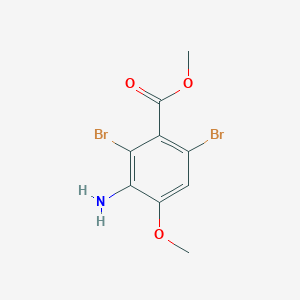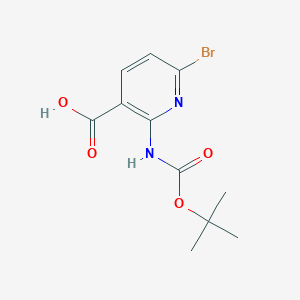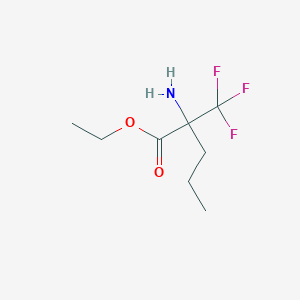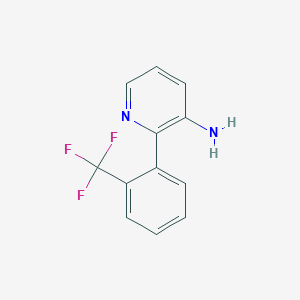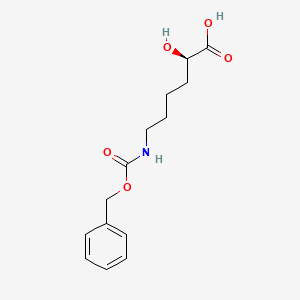
(R)-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino functionality during chemical reactions. The compound also features a hydroxyl group on the second carbon of the hexanoic acid chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by the introduction of the hydroxyl group under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Removal of the benzyloxycarbonyl group to yield the free amino acid.
Wissenschaftliche Forschungsanwendungen
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)succinic acid: Another benzyloxycarbonyl-protected amino acid derivative with a similar structure but different chain length and functional groups.
tert-Butyloxycarbonyl (Boc)-protected amino acids: Commonly used protecting groups in peptide synthesis, offering similar protection but with different chemical properties.
Uniqueness
®-6-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a hydroxyl group on the hexanoic acid chain. This combination provides versatility in synthetic applications and allows for selective functionalization in complex organic synthesis.
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H19NO5/c16-12(13(17)18)8-4-5-9-15-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
USGBKNFPBNWKDC-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


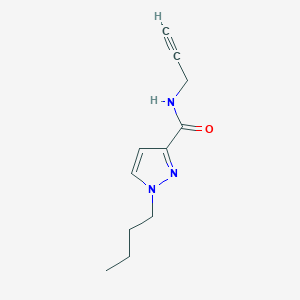

![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
![2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13001098.png)
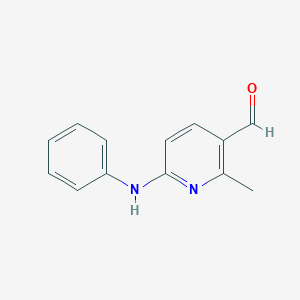
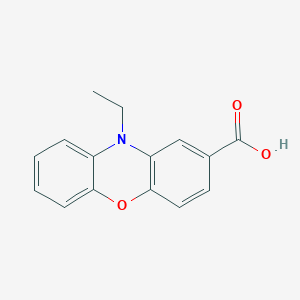
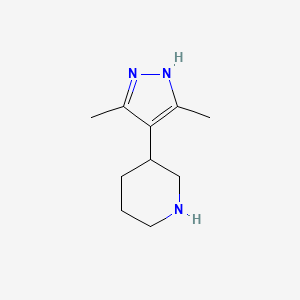

![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

